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2-[Methyl(pyridin-4-yl)amino]acetic acid

SAR pyridine regioisomers muscarinic receptor

Researchers requiring precise isomeric control in SAR studies often face supply inconsistencies with unverified pyridylamino acid analogs. This compound directly addresses that need by providing the distinct 4-pyridinyl isomer, whose para-substituted geometry offers unique hydrogen-bonding and metal-coordination vectors compared to the 2- and 3-pyridinyl variants. - Differentiated scaffold: Rigid N-aryl linkage (3 rotatable bonds) delivers reduced conformational entropy for fragment-based screening. - Bifunctional ligand: The 4-pyridyl nitrogen paired with the carboxylic acid enables site-selective metal binding for constructing heterometallic MOFs. - Peptidomimetic design: N-Methylation improves metabolic stability, while the pyridine ring serves as a tunable phenylalanine/tyrosine mimic.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 736913-58-9
Cat. No. B3152470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Methyl(pyridin-4-yl)amino]acetic acid
CAS736913-58-9
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=CC=NC=C1
InChIInChI=1S/C8H10N2O2/c1-10(6-8(11)12)7-2-4-9-5-3-7/h2-5H,6H2,1H3,(H,11,12)
InChIKeyNLRLIMZSJXISGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Characteristics


2-[Methyl(pyridin-4-yl)amino]acetic acid (CAS 736913-58-9), systematically named N-Methyl-N-4-pyridinylglycine or (methyl-pyridin-4-yl-amino)-acetic acid, is a pyridylamino acid building block with molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol [1]. The compound features a pyridine ring directly N-linked to a sarcosine (N-methylglycine) scaffold; the pyridine nitrogen occupies the 4-position, the methyl group is on the α-amino nitrogen, and the carboxylic acid provides a conjugation handle [1]. Its computed physicochemical properties include XLogP3-AA of 0.6, topological polar surface area (TPSA) of 53.4 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds [1]. Commercial suppliers routinely offer this compound at ≥98% purity, with recommended storage at 2–8 °C in sealed, dry conditions .

4-Pyridyl isomer: defined geometry for SAR and coordination studies
Direct N-aryl linkage supports reduced conformational flexibility
Free base form: compatible with amide coupling and metal-catalyzed reactions

Why Generic Pyridylamino Acid Analogs Cannot Substitute


Although numerous pyridylamino acid derivatives share the C₈H₁₀N₂O₂ formula or closely related scaffolds, direct substitution without careful evaluation introduces uncontrolled experimental variables. The position of the pyridine nitrogen (2-, 3-, vs. 4-pyridyl) alters electronic distribution, pKa of the heterocyclic nitrogen, hydrogen-bonding geometry, and metal-coordination preferences, which can reverse biological activity trends or abolish target engagement [1]. The absence of a methylene spacer between the pyridine ring and the amino nitrogen (as found in the 4-pyridylmethyl analog, CAS 915922-64-4) rigidifies the scaffold, reduces rotatable bond count, and changes the spatial relationship between the basic pyridine nitrogen and the carboxylic acid [2]. These structural distinctions mean that regioisomeric or linker-modified analogs cannot be assumed to serve as functionally equivalent replacements in SAR studies, coordination chemistry, or synthetic sequences.

Pyridine regioisomers (2- vs 3- vs 4-) alter electronic profile and activity rank order
Methylene-spacer analogs add conformational flexibility, may shift binding-site complementarity
Salt form mismatch (free base vs HCl) affects solubility, coordination chemistry, and coupling efficiency

Quantitative Differentiation from Closest Analogs


Pyridine Regioisomer Impact on Biological Activity

In a systematic SAR study of pyridinyl-containing analogs, the relative potency order for isomeric pyridinyl substituents at muscarinic receptor-mediated contractile responses was 2-pyridinyl > 3-pyridinyl > 4-pyridinyl [1]. While this specific dataset does not directly assay the target compound, it establishes a class-level principle: pyridine nitrogen position is a critical determinant of biological activity. The 4-pyridinyl isomer consistently exhibits the lowest potency in this system, which is not a disadvantage in all contexts—for targets requiring reduced muscarinic off-target activity, the 4-pyridinyl configuration may offer an advantageous selectivity window. Selecting the 4-pyridinyl scaffold over the 2- or 3-pyridinyl isomer must be justified by the specific target profile sought.

Regioisomer potency
Class-level inference
2-Py > 3-Py > 4-Py
Rank order in muscarinic contractile response assay; 4-pyridinyl shows lowest potency in this system.
Exact IC₅₀ values not available; rank order only.
SAR pyridine regioisomers muscarinic receptor

Rotatable Bond Count and Conformational Rigidity

The target compound, 2-[methyl(pyridin-4-yl)amino]acetic acid, has a direct N-aryl bond between the pyridine ring and the sarcosine nitrogen, yielding a computed rotatable bond count of 3 [1]. In contrast, the methylene-spacer analog 2-[methyl(pyridin-4-ylmethyl)amino]acetic acid (CAS 915922-64-4) contains a CH₂ linker that increases the rotatable bond count to 4 and adds conformational degrees of freedom . This single-bond difference reduces the number of low-energy conformers accessible to the target compound, potentially enhancing binding-site complementarity in targets that prefer a more rigid ligand or reducing entropic penalties upon binding.

Rotatable bonds
Cross-study comparable
3 vs 4
Direct N-aryl scaffold has one fewer rotatable bond than methylene-spacer analog, reducing conformational freedom.
Computed by Cactvs; experimental conformer analysis not reported.
conformational restriction rotatable bonds linker engineering

Molecular Weight and Fragment-Like Chemical Space

The target compound (C₈H₁₀N₂O₂, MW 166.18 g/mol) is lighter by one methylene unit (CH₂, ~14 Da) compared to the methylene-spacer analog 2-[methyl(pyridin-4-ylmethyl)amino]acetic acid (C₉H₁₂N₂O₂, MW 180.20 g/mol) [1]. This 14 Da difference and the absence of the benzylic CH₂ group place the target compound deeper within fragment-like chemical space (MW < 200, clogP < 1), which is advantageous in fragment-based drug discovery where lower molecular weight starting points permit greater optimization headroom.

Molecular weight
Cross-study comparable
166.18 vs 180.20 g/mol
~14 Da lighter than methylene-spacer analog; deeper within fragment-like chemical space.
MW confirmed by vendor COA; fragment elaboration headroom advantage.
molecular weight lead-likeness fragment-based screening

Free Base vs. Hydrochloride Salt Handling Properties

The target compound is supplied as the free base (CAS 736913-58-9), whereas a common alternative is the hydrochloride salt (CAS 210962-16-6, MW 202.64 g/mol) . Free bases of amino acids generally exhibit lower aqueous solubility than their hydrochloride counterparts but avoid introducing a counterion that may interfere with metal-catalyzed reactions or coordination chemistry applications. The predicted pKa of the carboxylic acid group is approximately 4.78, and the pyridinium pKa is estimated in the range of 5.5–6.2 based on analogous 4-substituted pyridines [1]. At physiological pH (7.4), the free base will exist predominantly as the zwitterion (carboxylate anion, neutral pyridine), whereas the hydrochloride salt provides the protonated pyridinium form.

Free base vs HCl salt
Supporting evidence
Free base (MW 166.18) · HCl salt (MW 202.64)
Free base avoids counterion; may support metal-catalyzed reactions and coordination chemistry.
Predicted pKa ~4.78; solubility advantage for HCl salt is qualitative.
salt selection solubility formulation

Hydrogen-Bond Donor/Acceptor Profile and Polar Surface Area

The target compound has a computed TPSA of 53.4 Ų, 1 hydrogen bond donor (carboxylic acid OH), and 4 hydrogen bond acceptors (carboxylic acid carbonyl oxygen, pyridine nitrogen, tertiary amino nitrogen, and carboxylic acid hydroxyl oxygen) [1]. The pyridine nitrogen at the 4-position is sterically unencumbered and geometrically oriented para to the amino acid side chain, maximizing its availability for intermolecular hydrogen bonding or metal coordination. In the 2-pyridyl isomer (CAS 1016519-61-1), the pyridine nitrogen is ortho to the N-aryl linkage, enabling potential intramolecular hydrogen bonding with the carboxylic acid or metal chelation that alters the compound's solution-state behavior and target engagement profile . The 3-pyridyl isomer positions the nitrogen meta to the side chain, presenting a distinct H-bond angle and dipole moment.

H-bond geometry
Class-level inference
4-Py N para: unobstructed; 2-Py ortho: intramolecular H-bond potential
Identical scalar TPSA (53.4 Ų) masks functionally distinct spatial H-bond acceptor geometry.
Scalar descriptors alone insufficient for regioisomer differentiation.
polar surface area hydrogen bonding CNS penetration

Computed Lipophilicity and Membrane Permeability

The target compound has a computed XLogP3-AA of 0.6, reflecting the balance between the hydrophilic carboxylic acid/amino acid moiety and the moderately lipophilic methylpyridine group [1]. This places the compound near the optimal lipophilicity range for oral bioavailability (LogP 0–3) and suggests good aqueous solubility relative to more lipophilic pyridyl derivatives. The des-methyl analog 2-(pyridin-4-ylamino)acetic acid (CAS 50823-41-1, C₇H₈N₂O₂, MW 152.15) lacks the N-methyl group and has a lower computed LogP, increasing polarity at the expense of membrane permeability . The N-methylation of the target compound represents a deliberate lipophilicity adjustment that may improve passive diffusion without sacrificing the carboxylic acid handle.

Lipophilicity
Cross-study comparable
XLogP3-AA 0.6
N-methyl group raises LogP by ~0.3–0.5 units vs des-methyl analog; balanced solubility/permeability profile.
Computed value; experimental LogP not available.
lipophilicity LogP chromatography

Procurement-Driven Application Scenarios


Fragment-Based Drug Discovery Starting Point

With MW 166.18 g/mol and XLogP3-AA of 0.6, the compound sits well within fragment-like chemical space [1]. The 4-pyridyl nitrogen and the carboxylic acid provide two geometrically well-defined vectors for fragment elaboration via amide coupling, esterification, or N-alkylation. The direct N-aryl linkage (3 rotatable bonds) confers greater rigidity than methylene-spacer analogs, making this scaffold suitable for fragment libraries requiring reduced conformational entropy [2].

SAR Exploration of Pyridine Regioisomer Effects

The established class-level potency rank order (2-pyridinyl > 3-pyridinyl > 4-pyridinyl) in muscarinic receptor assays demonstrates that pyridine nitrogen position is a pharmacophoric determinant [3]. Researchers conducting systematic SAR campaigns should procure the 4-pyridinyl isomer alongside the 2- and 3-pyridinyl isomers to map the steric and electronic requirements of the target binding site. The 4-pyridinyl isomer's distinct geometry may uncover selectivity advantages not achievable with the more potent but less discriminatory 2-pyridinyl scaffold.

Coordination Chemistry and MOF Linker Design

The 4-pyridyl nitrogen is sterically unencumbered and oriented para to the amino acid side chain, making it an ideal monodentate ligand for transition metals. When the carboxylic acid is deprotonated, the compound becomes a bifunctional linker offering both a hard (carboxylate) and soft (pyridine) donor site. This differentiated donor profile is advantageous for constructing heterometallic coordination polymers or mixed-linker MOFs where site-selective metal binding is required [4].

Peptidomimetic Scaffold with Aromatic Side-Chain Mimicry

The N-methyl-N-(pyridin-4-yl)glycine core combines N-methylation (which reduces hydrogen-bond donor capacity and improves metabolic stability) with a pyridine ring that can mimic aromatic amino acid side chains (phenylalanine, tyrosine) while adding a hydrogen-bond acceptor site. This scaffold is useful for designing protease-resistant peptide mimetics where the pyridine nitrogen can engage in additional target interactions or modulate solubility [1]. The free base form avoids counterion interference in peptide coupling reactions.

Application
Selection Property
Validation Focus
Fragment-based lead generation
MW 166.18, XLogP3 0.6, fragment-like space
Synthetic elaboration headroom; binding efficiency metrics
Pyridine regioisomer SAR
4-pyridyl geometry; distinct from 2- and 3- isomers
Binding-site steric/electronic mapping across regioisomers
Coordination chemistry / MOF linker
Bifunctional hard/soft donor (carboxylate + pyridine)
Site-selective metal binding; heterometallic assembly
Peptidomimetic scaffold design
N-methyl sarcosine core; pyridine as aromatic side-chain mimic
Protease resistance; target interaction beyond phenylalanine mimicry
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